Product packaging for Cadmium cinnamate(Cat. No.:CAS No. 4390-97-0)

Cadmium cinnamate

Cat. No.: B12658748
CAS No.: 4390-97-0
M. Wt: 406.7 g/mol
InChI Key: RNYXQKMIRZBTEL-RWUXNGIBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cadmium cinnamate is an organocadmium compound supplied for specialized laboratory research. Cadmium compounds, typically derived as by-products of zinc production , are known to exhibit significant biological activity, primarily through the induction of oxidative stress and disruption of cellular signaling pathways . Researchers investigate such compounds for various applications, including their potential role in material science, such as in the synthesis of pigments or polymers, given the historical use of cadmium in pigments and plastic stabilizers . At a molecular level, cadmium ions are known to interfere with calcium signaling, cause DNA damage, and alter gene expression, which are areas of interest in toxicological studies . This product is strictly for research purposes in controlled laboratory settings. It is critical to handle this compound with appropriate safety measures, as cadmium is classified as a human carcinogen and has an extremely long biological half-life, leading to accumulation in tissues like the kidneys and liver . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14CdO4 B12658748 Cadmium cinnamate CAS No. 4390-97-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4390-97-0

Molecular Formula

C18H14CdO4

Molecular Weight

406.7 g/mol

IUPAC Name

cadmium(2+);(E)-3-phenylprop-2-enoate

InChI

InChI=1S/2C9H8O2.Cd/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+;

InChI Key

RNYXQKMIRZBTEL-RWUXNGIBSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Cd+2]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies for Cadmium Cinnamate Complexes

Direct Complexation Approaches

Direct complexation stands as a primary method for the synthesis of cadmium cinnamate (B1238496) complexes. This approach involves the direct reaction of a cadmium salt with a cinnamate ligand, often in the presence of other coordinating species that help to direct the structure of the final product.

Reaction of Cadmium Salts with Cinnamic Acid Derivatives

An example of this is the synthesis of a cadmium(II) complex with 4-methylsulfonyl cinnamate. In this preparation, the reaction of a cadmium salt with 4-methylsulfonyl cinnamic acid in the presence of a diamine ligand leads to the formation of a discrete metal complex. acs.org The methylsulfonyl group in this case modifies the electronic properties of the cinnamate ligand but does not directly participate in the coordination to the cadmium center.

Cadmium SaltCinnamic Acid DerivativeAncillary LigandResulting Complex FormulaReference
Cadmium(II) salt4-methylsulfonyl cinnamic acidN′,N′-dimethylethane-1,2-diamine[Cd(mscinn)₂(dmeda)₂·2H₂O] acs.org

Role of Ancillary Ligands: Diamines and Polycyclic Amines in Complex Formation

Ancillary ligands, particularly nitrogen-donating diamines and polycyclic amines, play a crucial role in the formation of cadmium cinnamate complexes. These ligands co-coordinate to the cadmium center, influencing the coordination geometry, dimensionality, and supramolecular architecture of the final product.

Diamines: Simple diamines, such as N′,N′-dimethylethane-1,2-diamine, have been successfully employed in the synthesis of cadmium complexes with substituted cinnamates. acs.org In the complex [Cd(mscinn)₂(dmeda)₂·2H₂O], the diamine ligands occupy coordination sites on the cadmium ion, complementing the coordination of the 4-methylsulfonyl cinnamate ligands. acs.org The flexibility of the diamine ligand can influence the formation of either discrete molecules or extended polymeric structures.

Polycyclic Amines: While specific examples of this compound complexes with polycyclic amines are not extensively documented, the use of such ligands in cadmium coordination chemistry is well-established, suggesting their potential in this context. Polycyclic amines like 1,4-diazabicyclo[2.2.2]octane (dabco) and urotropine (ur) have been used to construct cadmium coordination polymers with other carboxylate ligands. rsc.org For instance, in the complex [Cd(HL)(CH₃COO)(dabco)], the dabco ligand acts as a linker, contributing to the formation of a one-dimensional coordination polymer. rsc.org Similarly, adamantane-based ligands have been used to create cadmium(II) coordination polymers. researchgate.net It is plausible that these rigid and bulky polycyclic amines could be used to create novel this compound frameworks with interesting topologies and properties.

Ancillary Ligand TypeExample LigandRole in Cadmium ComplexesPotential with Cinnamate
DiamineN′,N′-dimethylethane-1,2-diamineSaturation of coordination sphere in mononuclear complexesFormation of discrete this compound complexes acs.org
Polycyclic Amine1,4-diazabicyclo[2.2.2]octane (dabco)Bridging ligand in coordination polymersPotential for creating extended this compound frameworks
Polycyclic AmineUrotropine (ur)Terminal or bridging ligandPotential for modulating dimensionality of this compound structures rsc.org

Solvothermal and Solution-Based Synthesis Protocols

The choice of synthetic conditions, particularly the use of solvothermal or standard solution-based methods, significantly impacts the crystallization and final structure of this compound complexes.

Solvothermal Synthesis: This method involves carrying out the synthesis in a closed vessel under elevated temperatures and pressures. Solvothermal conditions can promote the formation of highly crystalline and thermodynamically stable products, including coordination polymers. The synthesis of various cadmium(II)-organic coordination polymers has been successfully achieved using this technique. For instance, cadmium coordination polymers have been synthesized by heating a mixture of a cadmium salt, a carboxylate-containing ligand, and an ancillary nitrogen-donor ligand in a solvent like dimethylformamide (DMF) or ethanol/water mixtures in a Teflon-lined stainless steel autoclave. nih.gov

A typical solvothermal synthesis might involve the following general steps:

A mixture of a cadmium salt (e.g., Cd(NO₃)₂·4H₂O), a cinnamic acid derivative, and an ancillary ligand is prepared in a suitable solvent or solvent mixture.

The mixture is sealed in a Teflon-lined autoclave.

The autoclave is heated to a specific temperature (e.g., 433 K) for a defined period (e.g., 72 hours). nih.gov

The vessel is then cooled slowly to room temperature, allowing for the formation of crystals.

The crystalline product is collected by filtration, washed, and dried.

Solution-Based Synthesis: Standard solution-based synthesis is typically carried out at or near room temperature and atmospheric pressure. This method is often used for the preparation of discrete molecular complexes. The synthesis of [Cd(mscinn)₂(dmeda)₂·2H₂O], for example, is achieved by reacting the components in solution. acs.org These reactions are generally simpler to perform than solvothermal reactions but may yield kinetically favored products which might be less stable than those obtained under solvothermal conditions. The process usually involves dissolving the cadmium salt and ligands in appropriate solvents, mixing the solutions, and then allowing the product to crystallize, which can sometimes be facilitated by slow evaporation of the solvent.

Precursor Chemistry and Ligand Modification

The properties and structure of this compound complexes can be finely tuned by modifying the cinnamate ligand itself before complexation. This involves the synthesis of substituted cinnamic acids or the stereoselective preparation of cinnamate esters.

Synthesis of Substituted Cinnamate Ligands

The synthesis of substituted cinnamic acids provides a versatile route to functionalized ligands for the construction of cadmium complexes. Various synthetic methods can be employed to introduce a wide range of functional groups onto the phenyl ring of cinnamic acid.

One direct synthesis method involves the reaction of aromatic aldehydes with aliphatic carboxylic acids in the presence of boron tribromide as a reagent, with 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine (B92270) as bases. rsc.org This approach allows for the preparation of cinnamic acids with various substituents in good to high yields. rsc.org For example, p-chlorocinnamic acid can be synthesized from p-chlorobenzaldehyde and acetic acid using this protocol. rsc.org The ability to introduce different substituents allows for the systematic study of their electronic and steric effects on the resulting this compound complexes.

Aromatic AldehydeAliphatic Carboxylic AcidKey ReagentsProduct
p-chlorobenzaldehydeAcetic acidBBr₃, 4-DMAP, Pyridinep-chlorocinnamic acid rsc.org
BenzaldehydeAcetic acidBBr₃, 4-DMAP, PyridineCinnamic acid rsc.org

Stereoselective Synthesis of Cinnamate Esters for Complexation

While the carboxylate group of cinnamic acid is the primary binding site for cadmium, the synthesis of cinnamate esters is a crucial step in the preparation of more complex ligands where the cinnamate moiety is part of a larger molecular structure. The stereochemistry of the double bond in the cinnamate ester, typically the E (trans) isomer, is often important for subsequent reactions and the final geometry of the ligand.

Fischer esterification is a common method for the synthesis of cinnamate esters. For instance, methyl cinnamate can be synthesized from trans-cinnamic acid by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov A greener modification of the Steglich esterification has also been developed for the synthesis of (E)-cinnamate derivatives. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile, allowing for the esterification of (E)-cinnamic acid with various alcohols under mild conditions. researchgate.net

These methods provide access to a range of cinnamate esters which can then be further functionalized or used as precursors in the synthesis of more elaborate ligands for complexation with cadmium.

Preparation of Related Cadmium-Carboxylate Coordination Compounds

The synthesis of cadmium-carboxylate coordination compounds is a rich and varied field, providing a valuable context for understanding the preparation of this compound complexes. The selection of the carboxylic acid ligand, along with the reaction conditions and the presence of ancillary N-donor ligands, significantly influences the final architecture of the coordination polymer. Hydrothermal synthesis is a common and effective method for preparing these compounds. ias.ac.innih.gov

A variety of aromatic and heterocyclic di-, tri-, or tetra-carboxylate ligands are frequently utilized in the synthesis of cadmium(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs). nih.govmdpi.com These ligands can adopt numerous coordination modes, leading to the formation of diverse structural topologies. mdpi.com The combination of a carboxylate ligand with an ancillary N-donor ligand, both possessing rigid structures, is a common strategy for designing luminescent coordination polymers. nih.govmdpi.com

For instance, three new cadmium(II) coordination compounds were synthesized via hydrothermal reactions of cadmium(II) chloride with N,N'-bis(3-pyridyl)octandiamide and different aromatic polycarboxylates: 1,2,4,5-benzenetetracarboxylic acid (H4btec), 1,3,5-tri(4-carboxylphenyl)benzene (H3btb), and 1,4-phenylenediacetic acid (H2pda). ias.ac.in The resulting structures ranged from a 3D metal-organic framework to a 2D layered structure, highlighting the influence of the specific polycarboxylate ligand on the final architecture. ias.ac.in

Another synthetic approach involves the reaction of a cadmium methyl derivative, [TmBut]CdMe, with a carboxylic acid (RCO2H). acs.orgnih.gov This method has been used to synthesize a series of cadmium carboxylate compounds within a sulfur-rich coordination environment provided by the tris(2-tert-butylmercaptoimidazolyl)hydroborato ligand. acs.orgnih.gov

The following table provides examples of related cadmium-carboxylate coordination compounds, detailing the reactants and key structural features.

Compound NameCadmium SaltCarboxylate LigandAncillary LigandSynthetic MethodStructural Feature
[Cd2(L)2(btec)(H2O)2]·3H2OCadmium(II) chloride1,2,4,5-Benzenetetracarboxylic acid (H4btec)N,N'-bis(3-pyridyl)octandiamide (L)Hydrothermal3D metal-organic framework
[Cd(HL)(btb)]Cadmium(II) chloride1,3,5-tri(4-carboxylphenyl)benzene (H3btb)N,N'-bis(3-pyridyl)octandiamide (L)Hydrothermal3D topological network
[Cd(L)(pda)]·2H2OCadmium(II) chloride1,4-Phenylenediacetic acid (H2pda)N,N'-bis(3-pyridyl)octandiamide (L)Hydrothermal2D layer
[Cd(bct)(py)2(H2O)]·4.5H2ONot specified4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate (bct)Pyridine (py)Not specified1D polymeric chain
[Cd(Htcpb)(DMF)(H2O)2]·1.5H2OCd(NO3)2·4H2O1,3,5-tris(4-carboxyphenoxy)benzene (H3tcpb)Dimethylformamide (DMF)Hydrothermal1D chain
[TmBut]CdO2CR[TmBut]CdMeVarious Carboxylic Acids (RCO2H)Tris(2-tert-butylmercaptoimidazolyl)hydroboratoNot specifiedMononuclear complex

Structural Elucidation and Crystallographic Analysis of Cadmium Cinnamates

Supramolecular Architectures and Crystal Packing

Assembly into Three-Dimensional (3D) Frameworks and Cages

The construction of three-dimensional (3D) frameworks in cadmium cinnamate (B1238496) and its derivatives is a result of the versatile coordination chemistry of the cadmium(II) ion and the bridging capabilities of the ligands. These frameworks can exhibit complex topologies and, in some cases, form cages or channels.

Several cadmium-based coordination polymers demonstrate the formation of extended 3D networks. For example, a cadmium(II) complex involving trans-2,3,4-Trimethoxycinnamic acid and 4,4′-Bipyridine ligands assembles into a 1D chain structure. These chains are then interlinked by O–H···O and C–H···O hydrogen bonds to create a 3D supramolecular framework. mdpi.com Similarly, cadmium complexes with other carboxylate ligands, such as 1,3,5-benzenetricarboxylate (BTC), can form two distinct types of 2D layers that are linked together to create a complicated 3D polymeric structure. nih.gov

In some instances, the assembly process leads to the formation of secondary building units (SBUs). For example, in a 3D cadmium(II) coordination network based on a 1,2,4-triazole (B32235) derivative, Cd(II) ions are connected by ligands to form Cd4(dtb)8 SBUs. These SBUs, which have a calixarene-like structure, are then further linked to generate a three-dimensional network. A notable feature of this framework is the presence of two different one-dimensional channels with dimensions of 14.63(2) × 14.63(2) and 7.54(2) × 7.54(2) Ų. mdpi.com The formation of unusual edge-sharing polyhedral rods composed of [Cd₃(CO₂)₆] clusters has also been observed, which are then connected to form a simple alpha-Po topology. nih.gov

The synthesis method can also influence the dimensionality of the resulting framework. In the case of Cd(PyImPr)₂, where PyImPr is a derivative of propionate, layering methods produce 2D supramolecular isomers, while solvothermal methods yield 3D isomers. researchgate.netrsc.org

Table 1: Examples of 3D Frameworks in Cadmium Carboxylate Complexes
CompoundLigandsStructural FeaturesReference
{[Cd(C12H13O5)2(4,4′-bpy)(H2O)2]}ntrans-2,3,4-Trimethoxycinnamic acid, 4,4′-Bipyridine1D chains linked by hydrogen bonds to form a 3D supramolecular framework. mdpi.com
[Cd3(BTC)2(BIE)2]·0.5H2O1,3,5-benzenetricarboxylate (BTC), 2,2'-bis(1H-imidazolyl)ether (BIE)Two different 2D Cd-BTC layers are linked to form a 3D framework. nih.gov
{[Cd2(dtb)2(SO4)(H2O)]·(1,2-H2bdc)·SO4}n1,3-di-(1,2,4-triazole-4-yl)benzene (dtb), 1,2-benzenedicarboxylic acidCd4(dtb)8 secondary building units link to form a 3D network with two distinct 1D channels. mdpi.com
Cd(PyImPr)2β-(3,4-pyridinedicarboximido)propionate (PyImPr)Solvothermal synthesis leads to a 3D supramolecular isomer. researchgate.netrsc.org

Influence of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C–H···π Interactions

The stability and dimensionality of the crystal structures of cadmium cinnamates are significantly influenced by a variety of non-covalent intermolecular interactions. These weak forces, including hydrogen bonding, π-π stacking, and C–H···π interactions, play a crucial role in the self-assembly of the supramolecular architecture.

Hydrogen Bonding is a dominant force in many cadmium cinnamate structures. In the mononuclear complex diaquabis(cinnamato-κ²O,O′)cadmium, O—H⋯O hydrogen bonds link the V-shaped molecules to form a two-dimensional network. iucr.org This type of interaction is also responsible for extending 1D chains into higher-dimensional frameworks. For instance, in a cadmium complex with a substituted cinnamic acid, O–H···O and C–H···O hydrogen bonds connect adjacent 1D chains to create a 3D supramolecular structure. mdpi.com In another example, two novel mixed-ligand zinc(II) complexes with cinnamate ligands are connected by intermolecular N–H⋯O hydrogen bonds to form a two-dimensional network. researchgate.net

C–H···π Interactions are another important type of weak interaction that can influence the crystal packing. These interactions involve a C-H bond acting as a weak acid and a π-system acting as a weak base.

The interplay of these different intermolecular forces is critical. In a series of mechanically responsive crystalline cadmium(II) coordination polymers, the combination of C–H···N and bifurcated C–H···X(Cd) interactions dictates the material's flexibility. The relative strength and distribution of these interactions, with some regions dominated by C–H···N bonds and others featuring both types, lead to anisotropic mechanical properties. nih.gov

Table 2: Intermolecular Interactions in Cinnamate-Related Metal Complexes
Compound/SystemInteraction TypeRole in Crystal StructureReference
Diaquabis(cinnamato-κ²O,O′)cadmiumO—H⋯O Hydrogen BondsLinks molecules into a 2D network. iucr.org
{[Cd(C12H13O5)2(4,4′-bpy)(H2O)2]}nO–H···O and C–H···O Hydrogen BondsInterlinks 1D chains into a 3D framework. mdpi.com
Mechanically Responsive Cadmium(II) Coordination PolymersC–H···N and C–H···X(Cd) InteractionsControls the anisotropic flexibility of the crystals. nih.gov
Co(C10H9O3)(C12H8N2)2π–π Stacking InteractionsAssembles components into layers. nih.gov

Polymorphism and Supramolecular Isomerism in this compound Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and supramolecular isomerism, where isomers have the same molecular components but differ in their assembly, are significant phenomena in the study of this compound derivatives.

Supramolecular isomerism has been observed in cadmium complexes where the method of synthesis dictates the final structure. For instance, the reaction of Cd(acetate)₂·2H₂O with a bifunctional N-donor carboxylate linker, β-(3,4-pyridinedicarboximido)propionate (PyImPr), results in either 2D or 3D supramolecular isomers depending on whether layering or solvothermal methods are used. researchgate.netrsc.org Both isomers are constructed from the same carboxylate-bridged rod building block, highlighting the subtle energetic factors that can be influenced by synthetic conditions. researchgate.netrsc.org Another example involves a cadmium bis(N-Hydroxyethyl, N-isopropyldithiocarbamate) compound, where a "chain" coordination polymer can convert over time in solution to a dimeric "ball" supramolecular isomer, with the presence of water playing a key role in this transformation. researchgate.net

Polymorphism is also a known feature of cinnamic acid derivatives. For example, 3-fluoro-trans-cinnamic acid exhibits two β-type polymorphs. One polymorph (β1) is commonly formed, but can undergo a solid-state phase transition upon heating to form the second polymorph (β2). researchgate.net This transition is irreversible. researchgate.net Both polymorphs show different photoreactivity, underscoring how crystal packing can influence chemical behavior. researchgate.net While this example does not involve cadmium, it demonstrates the potential for polymorphic behavior in the cinnamate ligand itself, which could be expressed in its coordination complexes.

Table 3: Examples of Polymorphism and Supramolecular Isomerism
CompoundPhenomenonDescriptionReference
Cd(PyImPr)2Supramolecular IsomerismLayering synthesis yields a 2D isomer, while solvothermal synthesis produces a 3D isomer from the same building blocks. researchgate.netrsc.org
{Cd[S2CN(iPr)CH2CH2OH]2·solvent}nSupramolecular IsomerismA polymeric "chain" isomer converts to a dimeric "ball" isomer over time in the presence of water. researchgate.net
3-fluoro-trans-cinnamic acidPolymorphismExhibits two distinct β-type polymorphs (β1 and β2), with an irreversible solid-state phase transition from β1 to β2 upon heating. researchgate.net

Spectroscopic Characterization of Cadmium Cinnamate Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and determining how the cinnamate (B1238496) ligand binds to the cadmium metal center. jascoinc.com

FT-IR spectroscopy is instrumental in characterizing cadmium cinnamate complexes by providing information on the chemical bonds and functional groups present. mdpi.com The FT-IR spectra of these complexes typically show distinct bands in the 4000 to 400 cm⁻¹ range. mdpi.com

A key area of focus in the FT-IR analysis of metal cinnamates is the vibrational frequencies of the carboxylate group (COO⁻). The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group is particularly informative for deducing the coordination mode. Different coordination modes, such as monodentate, bidentate chelating, and bridging, result in characteristic Δν values. mdpi.comresearchgate.net For instance, in a cadmium(II) complex with trans-2,3,4-trimethoxycinnamic acid, the Δν value was comparable to those of carboxylate groups in a unidentate coordination mode. mdpi.com In other cadmium coordination polymers, the presence of multiple bands in the 1649-1590 cm⁻¹ range for the ν(C=O) stretch can indicate different binding modes of the carboxylate oxygens. researchgate.net

The coordination of other ligands present in the complex can also be observed. For example, in a mixed-ligand complex containing 4,4′-bipyridine, a blue shift in the C=N stretching band upon coordination to the cadmium ion is indicative of the interaction between the metal and the pyridine (B92270) nitrogen. mdpi.com The disappearance of the broad O-H stretching band from the free carboxylic acid (around 2500 cm⁻¹) in the spectra of the complexes confirms the deprotonation of the carboxylic acid upon coordination to the cadmium ion. researchgate.net

Table 1: Selected FT-IR Data for a this compound Complex

Functional Group Wavenumber (cm⁻¹) Assignment Reference
Carboxylate (asymmetric) ~1652-1515 νₐₛ(COO⁻) psu.edu
Carboxylate (symmetric) ~1455-1368 νₛ(COO⁻) psu.edu
C=N (in co-ligand) ~1604 Coordinated mdpi.com
C=N (free ligand) ~1595 Uncoordinated mdpi.com

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of this compound complexes. jascoinc.comresearchgate.net It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. jascoinc.com Systematic shifts in the bands of the Raman spectra have been observed in a series of metal cinnamates, including this compound. researchgate.net In some cases, Raman spectroscopy has been used to identify the signature vibrations of Cd-S bonds in cadmium-phytochelatin complexes, which could be a useful analogue for understanding Cd-O vibrations in cinnamates. nih.gov The technique can also be used to study lattice vibrations (phonons) in the solid state, offering insights into the crystal structure of the complexes. jascoinc.com

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption and photoluminescence spectroscopy, are employed to investigate the electronic structure, optical properties, and luminescent behavior of this compound complexes.

UV-Vis absorption spectroscopy is used to study the electronic transitions within this compound complexes. mdpi.com The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. fiveable.melibretexts.org For cinnamates in general, the absorption maximum (λₘₐₓ) is typically around 310 nm. researchgate.net These transitions are often attributed to π→π* or n→π* electronic transitions within the cinnamate ligand, which involves the delocalization of electrons across the aromatic ring and the acrylate (B77674) group. mdpi.comresearchgate.net

The coordination of the cadmium ion, which has a d¹⁰ electronic configuration, generally does not contribute to d-d electronic transitions, as these orbitals are completely filled. mdpi.comlibretexts.org Therefore, the observed electronic transitions are typically ligand-centered. mdpi.com The solvent environment can influence the electronic absorption spectra of these complexes. mdpi.com The study of UV-Vis spectra is crucial for understanding the optical properties of these materials and can be complemented by theoretical calculations, such as time-dependent density functional theory (TD-DFT), to predict and interpret the electronic absorption spectra. mdpi.comresearchgate.net

Table 2: UV-Vis Absorption Data for a this compound Complex

Complex Solvent λₘₐₓ (nm) Assignment Reference
Cd-Tmca-bpy Various Not specified π→π* or n→π* mdpi.com
General Cinnamates Methanol (B129727) ~310 π→π* researchgate.net

Many cadmium(II) coordination polymers, including those with cinnamate ligands, exhibit photoluminescence properties. mdpi.comnih.gov This is often attributed to the d¹⁰ electronic configuration of the Cd(II) ion, which makes it a suitable metal center for constructing luminescent materials. mdpi.com The luminescence in these complexes typically originates from ligand-centered π→π or π→n transitions. mdpi.compsu.edu

Upon excitation at a suitable wavelength, this compound complexes can emit light, often in the visible region. For example, a cadmium(II) complex with trans-2,3,4-trimethoxycinnamic acid and 4,4′-bipyridine emits blue light with a maximum emission at 475 nm when excited at 330 nm. mdpi.com The emission wavelength and intensity can be influenced by the specific ligands used and the coordination environment of the cadmium ion. mdpi.comresearchgate.net The rigidity of the ligand after coordination to the metal ion can lead to an enhancement of fluorescence by reducing energy loss through thermal vibrations. researchgate.net The solvent can also play a role in the luminescence behavior, with different solvents causing shifts in the emission spectra. mdpi.com

Table 3: Photoluminescence Data for a this compound Complex

Complex Excitation Wavelength (nm) Emission Wavelength (nm) Emission Color Reference
Cd-Tmca-bpy 330 475 Blue mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. mdpi.com For this compound complexes, both ¹H and ¹³C NMR can provide valuable information. researchgate.net

In ¹H and ¹³C NMR spectra of metal cinnamates, regular chemical shifts have been observed in the series from zinc(II) to cadmium(II) to mercury(I) cinnamates. researchgate.net This indicates that the electronic environment of the protons and carbon atoms in the cinnamate ligand is systematically affected by the coordinated metal ion. researchgate.net Cadmium itself has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, which are both spin ½ nuclei and can provide direct information about the cadmium coordination environment. huji.ac.il Cadmium NMR is used to study organocadmium compounds and cadmium complexes, with each type of compound having a characteristic chemical shift range. huji.ac.il Couplings between cadmium and other nuclei, such as ¹³C and ¹H, can also be observed and provide further structural insights. huji.ac.il For instance, the disappearance of the O-H proton peak in the ¹H NMR spectrum of a complex compared to the free ligand confirms the deprotonation and coordination of the oxygen atom to the Cd(II) ion. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR for Ligand Characterization within the Complex

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for characterizing the cinnamate ligand upon coordination to a cadmium ion. The formation of a metal complex induces changes in the electronic environment of the ligand's atoms, which are reflected as shifts in the resonance frequencies (chemical shifts) in the NMR spectra compared to the free ligand. researchgate.netnih.gov

Studies on various metal cinnamates, including those of zinc, cadmium, and mercury, have shown that the coordination of the carboxylate group to the metal center leads to systematic shifts in the signals of the vinylic and aromatic protons and carbons of the cinnamate ligand. researchgate.net The magnitude and direction of these shifts provide valuable information about the electronic redistribution within the ligand upon complexation. researchgate.net For instance, the coordination of a metal ion to the carboxylate group can influence the electron density throughout the entire cinnamate molecule, affecting the chemical shifts of protons and carbons in the phenyl ring and the vinyl group. researchgate.netnih.gov

In a study of cobalt(II) complexes with cis- and trans-cinnamate ligands, ¹H NMR was used to confirm the isomeric form of the cinnamate ligand within the complex. rsc.org The coupling constants between the vinylic protons are characteristic of the cis or trans configuration, allowing for unambiguous assignment. rsc.org While this study focused on cobalt, the principles of using NMR to confirm ligand geometry are broadly applicable to other metal complexes, including those of cadmium.

The chemical shifts of the cinnamate ligand are also sensitive to the solvent used for the NMR measurement. researchgate.net Therefore, consistent use of a specific solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), is crucial for comparing the spectra of the free ligand and its cadmium complex. researchgate.netnih.gov

Below are representative tables of ¹H and ¹³C NMR chemical shifts for cinnamic acid and its derivatives, which serve as a baseline for understanding the changes that occur upon complexation with cadmium. The actual shifts in a this compound complex would be compared to such data to determine the extent of electronic perturbation.

Table 1: Representative ¹H NMR Chemical Shift Data for Cinnamate Derivatives

This table is interactive and showcases typical chemical shifts (δ) in ppm relative to an internal standard. The exact values can vary based on the solvent and specific substituents.

Proton Typical Chemical Shift (ppm) for trans-Cinnamate Typical Multiplicity Typical Coupling Constant (J) in Hz
Vinylic (α-H) 6.3 - 6.6 Doublet ~16.0
Vinylic (β-H) 7.6 - 7.8 Doublet ~16.0
Aromatic (ortho-H) 7.5 - 7.6 Multiplet

Data compiled from representative values found in the literature. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data for Cinnamate Derivatives

This table is interactive and displays typical chemical shifts (δ) in ppm. Coordination to cadmium would be expected to shift these values.

Carbon Typical Chemical Shift (ppm) for trans-Cinnamate
Carbonyl (C=O) 167 - 168
Vinylic (α-C) 117 - 122
Vinylic (β-C) 144 - 147
Aromatic (ipso-C) 134 - 135
Aromatic (ortho-C) ~129
Aromatic (meta-C) ~130

Data compiled from representative values found in the literature. rsc.orgrsc.org

Upon complexation with cadmium, changes in these chemical shifts, particularly for the carboxylate carbon and the adjacent vinylic carbons and protons, provide direct evidence of coordination. researchgate.net

Cadmium-113 (¹¹³Cd) NMR for Probing Metal Environment

The two naturally occurring spin ½ isotopes, ¹¹¹Cd and ¹¹³Cd, both yield sharp NMR signals, although ¹¹³Cd is slightly more sensitive and therefore more commonly studied. huji.ac.il The chemical shift range for ¹¹³Cd is extensive, spanning over 800 ppm, which allows for excellent resolution of different coordination environments. nih.govnorthwestern.edu

For cadmium carboxylate complexes in aqueous solution, the ¹¹³Cd chemical shifts are influenced by the formation of species such as [CdL]⁺ and [CdL₂] (where L is the carboxylate ligand). rsc.orgcdnsciencepub.com Studies on cadmium complexes with various carboxylates, including benzoates, have shown that the chemical shifts for [CdL]⁺ species typically fall in the range of -22 to -24 ppm, while those for [CdL₂] are found between -39 and -40 ppm, relative to 0.1 M Cd(ClO₄)₂. cdnsciencepub.com The greater the basicity of the carboxylate, the more shielded (more upfield shift) the cadmium nucleus becomes. rsc.orgrsc.org

The nature of the donor atoms has a predictable effect on the ¹¹³Cd chemical shift. Oxygen ligation provides the most shielding, resulting in upfield chemical shifts. nih.govnsf.gov Substitution with nitrogen or sulfur donors leads to a progressive deshielding (downfield shift). nih.gov For instance, a downfield shift of approximately 100 ppm per coordinating nitrogen atom and 200 ppm per coordinating sulfur atom has been observed in metalloproteins, providing a useful empirical rule for interpreting ¹¹³Cd spectra. nih.gov In a this compound complex where coordination is expected to be primarily through the oxygen atoms of the carboxylate group, the chemical shifts would be anticipated to be in the more shielded region of the spectrum. cdnsciencepub.comnsf.gov

Table 3: General ¹¹³Cd Chemical Shift Ranges for Different Coordination Spheres

This interactive table illustrates the strong dependence of the ¹¹³Cd chemical shift on the type of coordinating atoms. The reference is typically 0.1 M aqueous Cd(ClO₄)₂.

Coordination Sphere (Donor Atoms) Approximate Chemical Shift Range (ppm)
All Oxygen (O) +50 to -100
Mixed Oxygen/Nitrogen (O/N) +150 to +350
Mixed Nitrogen/Sulfur (N/S) +350 to +550

Data compiled from general trends reported in the literature. nih.govnih.gov

In solution, this compound complexes may undergo rapid exchange between different species, which can result in a single, averaged ¹¹³Cd NMR signal. rsc.orgrsc.org This dynamic behavior is a key aspect of their solution chemistry that can be effectively studied by ¹¹³Cd NMR.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound complexes, providing information on the molecular weight of the complex and insights into its structure through fragmentation analysis. beilstein-journals.orgsavemyexams.com Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing metal complexes, as it often allows the non-covalent interactions to be preserved and the intact complex to be observed in the gas phase. cdnsciencepub.comnih.gov

In the mass spectrum of a this compound complex, one would expect to observe a peak or a cluster of peaks corresponding to the molecular ion of the complex. Cadmium has a characteristic isotopic pattern due to its multiple stable isotopes, which would be reflected in the mass spectrum of any cadmium-containing species, serving as a definitive indicator of its presence.

Studies on cadmium complexes with other organic ligands, such as amino acids and macrocycles, have demonstrated the utility of ESI-MS in identifying various complex species in solution. beilstein-journals.orgcdnsciencepub.comresearchgate.net For example, ESI-MS analysis of solutions containing cadmium ions and guanosine (B1672433) revealed the presence of complex ions like [n(guanosine) + Cd]²⁺. nih.gov Similarly, for this compound, one might expect to observe ions corresponding to species like [Cd(cinnamate)]⁺, [Cd(cinnamate)₂ + H]⁺, or other adducts depending on the stoichiometry and solution conditions.

Fragmentation of the parent ion in the mass spectrometer can provide structural information. libretexts.orgcore.ac.ukyoutube.com In the case of this compound, fragmentation might involve the loss of the cinnamate ligand, or fragmentation within the ligand itself, such as the loss of CO₂ from the carboxylate group. core.ac.uk The fragmentation pattern of substituted cinnamic acids under electron impact often involves the loss of side-chain fragments like OH and CO. core.ac.uk While ESI is a softer ionization method, collision-induced dissociation (CID) experiments can be performed to purposefully induce fragmentation and study the pathways, which helps in elucidating the connectivity within the complex.

Efforts to study some cadmium complexes by ESI-MS can be hampered by their insolubility in common ESI-MS solvents like methanol or acetonitrile. mdpi.com However, for soluble this compound complexes, ESI-MS is expected to be a highly informative technique.

Computational Chemistry and Theoretical Modeling of Cadmium Cinnamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For cadmium cinnamate (B1238496), DFT calculations are instrumental in understanding its fundamental properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comarxiv.org For cadmium cinnamate, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized, resulting in a stable, low-energy structure. mdpi.com This is crucial for predicting the three-dimensional arrangement of the cadmium ion and the cinnamate ligands.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related cadmium complexes, the coordination environment around the cadmium atom is a primary focus. DFT calculations can predict the Cd-O bond lengths between the cadmium center and the carboxylate group of the cinnamate ligand, as well as the bond lengths within the cinnamate moiety itself, such as the C=C and C=O bonds. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. In similar metal complexes, DFT has been used to show how the coordination of the metal ion can lead to distortions in the ligand geometry compared to the free cinnamate ion. For example, the coordination of cadmium can influence the planarity of the cinnamate ligand and the bond angles around the carboxylate group.

Table 1: Predicted Geometrical Parameters for a Mononuclear this compound Complex (Illustrative) This table is illustrative and based on typical values for similar metal-organic complexes, as specific DFT data for this compound is not readily available in the provided search results. The values represent a hypothetical optimized geometry.

ParameterBond/AnglePredicted Value
Bond LengthCd-O (carboxylate)~2.30 - 2.40 Å
C=O (carboxylate)~1.25 - 1.28 Å
C-O (carboxylate)~1.28 - 1.32 Å
C=C (alkene)~1.34 - 1.36 Å
Bond AngleO-Cd-O (chelate)~55 - 65 °
O-C-O (carboxylate)~120 - 125 °
Dihedral AngleC-C=C-C (phenyl)~0 - 5 ° (near planar)

The electronic structure of a molecule governs its chemical reactivity, optical properties, and conductivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comsemanticscholar.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of the molecule. aimspress.comsemanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. aimspress.comsemanticscholar.org For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the carboxylate group of the cinnamate ligand, while the LUMO may have significant contributions from the cadmium ion and the π* orbitals of the cinnamate ligand. The energy gap can be correlated with the electronic absorption spectra of the compound.

Mulliken charge distribution analysis, another output of DFT calculations, provides insight into the net charge of each atom in the molecule. researchgate.net This helps in understanding the electrostatic potential and the nature of the bonding. In this compound, the cadmium atom is expected to have a significant positive charge, while the oxygen atoms of the carboxylate group will carry a negative charge, confirming the ionic character of the Cd-O bonds. The charge distribution on the cinnamate ligand can reveal how the coordination to cadmium affects the electron density across the organic framework.

Table 2: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical values based on general knowledge of similar compounds, as specific data for this compound was not found in the search results.

PropertyValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 4.5 eVRelates to chemical stability and electronic transitions
Mulliken Charge on Cd~ +1.5 to +1.8Indicates the ionic character of the metal center
Mulliken Charge on O~ -0.7 to -0.9Shows the negative charge localization on carboxylate oxygens

DFT calculations can simulate the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These simulated spectra can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov For this compound, this would involve identifying the characteristic stretching frequencies of the C=O, C=C, and Cd-O bonds.

The simulation of UV-Vis spectra is typically achieved using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. uci.edu The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions, which correspond to the peaks in the experimental UV-Vis spectrum. nih.gov For cinnamates, the main electronic transitions are often π → π* transitions within the aromatic ring and the conjugated system. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. uci.eduresearchgate.net It is a powerful tool for understanding the photophysical and photochemical properties of molecules. nih.govrsc.org By calculating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can predict various excited-state properties. uci.edu

For this compound, TD-DFT calculations can provide detailed information about the nature of its electronic transitions, such as whether they are localized on the ligand (ligand-centered), involve charge transfer from the ligand to the metal (LMCT), or from the metal to the ligand (MLCT). It can also be used to optimize the geometry of the molecule in its excited state, revealing how the structure changes upon photoexcitation. researchgate.net This is crucial for understanding processes like fluorescence and phosphorescence. The difference in energy between the ground and excited state optimized geometries provides the emission energy.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While DFT and TD-DFT are excellent for studying the static properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of larger systems over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or as part of a larger crystal lattice. For instance, MD could simulate the interaction of this compound with solvent molecules, providing insights into its solubility and the structure of the solvation shell. In the solid state, MD can be used to study the thermal motions of the atoms and the mechanical properties of the crystal. nih.gov In the context of layered double hydroxides intercalated with cinnamate, MD has been used to study the interlayer arrangements and energetics. researchgate.net Similarly, MD simulations have been applied to investigate the removal of heavy metal ions like Cd²⁺ using metal-organic framework membranes. nih.gov

Quantum Chemical Calculations for Redox Properties and Bonding Interactions

Quantum chemical calculations, including but not limited to DFT, are essential for understanding the redox properties and the nature of chemical bonds in this compound. The redox potential of a compound can be estimated by calculating the energy difference between its oxidized and reduced forms. These calculations can help predict whether this compound is likely to undergo oxidation or reduction reactions. nih.gov

The nature of the bonding interactions, particularly the coordination bonds between the cadmium ion and the cinnamate ligand, can be analyzed using various techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis provides a picture of the localized bonds and lone pairs within a molecule, offering insights into the hybridization of orbitals and the strength of the donor-acceptor interactions. This can quantify the degree of covalency in the predominantly ionic Cd-O bonds. In related cadmium complexes, quantum chemical calculations have been used to confirm the ligand-centered character of redox processes. mdpi.com

Thermal Behavior and Decomposition Mechanisms of Cadmium Cinnamates

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful analytical techniques used to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow associated with thermal transitions in a material. Together, they provide a comprehensive profile of a compound's thermal properties.

The thermal stability of cadmium cinnamate (B1238496) is often investigated using its various complexes, which typically show multi-step decomposition patterns. The decomposition process usually begins with the loss of volatile components, such as water molecules, followed by the breakdown of the organic ligands at higher temperatures.

For instance, the thermal analysis of the complex Cd(bpy)(H2O)(PhCH=CHCO2)2 reveals a distinct, multi-stage decomposition. The DTA curve shows three endothermic peaks at 113 °C, 242 °C, and 319 °C. sci-hub.se The initial weight loss of 3.07% observed in the TGA curve between 88 °C and 125 °C corresponds to the removal of a single coordinated water molecule, a value that aligns well with the calculated theoretical loss of 3.10%. sci-hub.se

Similarly, a coordination polymer of a substituted cinnamate, {[Cd(C12H13O5)2(4,4′-bpy)(H2O)2]}n, also demonstrates a three-step decomposition process in a nitrogen atmosphere. The first step, occurring up to 165 °C, involves a mass loss of 4.63%, which is attributed to the release of two coordinated water molecules. mdpi.com The major decomposition of the organic ligands (trimethoxycinnamate and 4,4'-bipyridine) happens in the subsequent stage, from 220 °C to 555 °C. mdpi.com The initial decomposition temperature of 220 °C for the organic components indicates that the complex possesses considerable thermal stability. mdpi.com

The thermal behavior of related cadmium complexes, such as those with 8-hydroxyquinoline, also shows that dehydration is the initial step, followed by the decomposition of the anhydrous complex. scielo.br The final decomposition product for simple metal cinnamates and their related complexes upon heating in air is typically the corresponding metal oxide. fortunejournals.com For cadmium cinnamates, this final residue is cadmium oxide (CdO). mdpi.comfortunejournals.com

Table 1: Thermal Decomposition Data for Cadmium-Cinnamate Complexes

CompoundTechniqueDecomposition StageTemperature Range (°C)Mass Loss (%)Associated Species LostReference
Cd(bpy)(H2O)(cinnamate)₂TGADehydration88 - 1253.07H₂O sci-hub.se
DTAEndothermic Peaks113, 242, 319-Decomposition Events sci-hub.se
{[Cd(Tmca)₂(4,4′-bpy)(H₂O)₂]}nTGADehydrationup to 1654.632 H₂O mdpi.com
Ligand Decomposition220 - 55578.132 Tmca + 1 4,4'-bpy mdpi.com

The elucidation of decomposition pathways involves identifying the sequence of bond-breaking events and the chemical nature of the intermediate and final products. For cadmium cinnamate complexes, the process generally starts with desolvation (loss of water), followed by the decomposition of the ligands.

In the case of hydrated complexes like Cd(crot)2.(N2H4)2.H2O, a related unsaturated carboxylate, decomposition begins with dehydration. fortunejournals.com Following this, the organic ligands (crotonate and hydrazine) decompose in subsequent steps. The final, stable solid residue is cadmium oxide (CdO). fortunejournals.com The decomposition of the organic cinnamate moiety itself proceeds at higher temperatures, leading to the formation of gaseous products and the solid CdO residue. mdpi.com

Studies on similar transition metal cinnamates using coupled TG-DTA/FT-IR systems allow for the monitoring of gaseous products released during each decomposition step, providing a more detailed picture of the decomposition pathway. researchgate.net While specific intermediates from the breakdown of the cinnamate ligand in cadmium complexes are not detailed in the available literature, the general process involves the fragmentation of the carboxylate group and the aromatic ring.

Solid-State Pyrolytic Decomposition for Material Generation

The controlled thermal decomposition, or pyrolysis, of metal-organic compounds in the solid state is a valuable method for synthesizing well-defined inorganic materials, such as oxides and sulfides. The structure and composition of the precursor directly influence the properties of the resulting material.

A pertinent example is the use of a cadmium(II) complex precursor, [Cd{μ-SSi(OBut )3}(S2CNC4H8)]2, to generate cadmium sulfide (B99878) (CdS) thin films. researchgate.net The precursor, when subjected to thermal treatment, undergoes an endothermic decomposition that yields CdS as the sole solid product. This demonstrates the principle of using a targeted precursor in a solid-state reaction to generate a specific functional material. researchgate.net This approach allows for the synthesis of materials like CdS, which have important applications in semiconductor technology and solar cells. researchgate.net Although this example yields a sulfide, the same principle applies to the generation of cadmium oxide (CdO) from the pyrolysis of this compound in an oxygen-containing atmosphere. mdpi.comfortunejournals.com

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition provides quantitative data on the rate of decomposition and the energy barriers involved. This information is crucial for optimizing the conditions for material synthesis via pyrolysis. The activation energy (Ea) and pre-exponential factor (A) are key parameters derived from these studies.

Kinetic analysis is typically performed by conducting TGA experiments at multiple heating rates and applying mathematical models to the resulting data. researchgate.net Common methods used for analyzing the kinetics of solid-state decomposition include model-fitting approaches like the Coats-Redfern equation and isoconversional (model-free) methods. researchgate.netbiointerfaceresearch.comafricaresearchconnects.com

Advanced Materials Applications of Cadmium Cinnamate Complexes

Luminescent Materials and Photophysical Functionality

Cadmium(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs), including those with cinnamate (B1238496) ligands, are widely explored for their luminescent properties. mdpi.comresearchgate.net The d¹⁰ electronic configuration of the Cd(II) ion means that it does not participate in d-d electronic transitions, which can quench luminescence. Instead, the luminescence in these materials often originates from the organic ligands or from charge transfer processes, making them promising candidates for various optical applications. mdpi.comresearchgate.net

Design Principles for Luminescent Cadmium Carboxylate Polymers

The design of luminescent cadmium carboxylate polymers hinges on the selection of appropriate organic ligands that act as fluorophores. researchgate.net The rigidity of the ligand structure is a crucial factor; more rigid ligands tend to exhibit enhanced luminescence because they minimize energy loss through thermal vibrations upon coordination with the metal ion. researchgate.net The combination of a carboxylate bridging ligand, such as cinnamate, with ancillary N-donor ligands can create diverse structures with tailored luminescent properties. mdpi.comresearchgate.net

The dimensionality of the coordination polymer, from one-dimensional (1D) chains to three-dimensional (3D) frameworks, also plays a significant role in the resulting photophysical properties. acs.org For instance, the self-assembly of cadmium(II) ions with trans-2,3,4-trimethoxycinnamic acid and 4,4′-bipyridine ligands results in a 1D chain that further forms a 3D supramolecular framework through hydrogen bonds, exhibiting an emission maximum at 475 nm. mdpi.com The coordination environment of the Cd(II) ion, which can vary from five-coordinate trigonal bipyramidal to six-coordinate octahedral, also influences the luminescent behavior of the resulting complex. nih.gov

Role of Ligand-Centered Emission and Metal-to-Ligand Charge Transfer (MLCT)

The luminescence in cadmium cinnamate complexes can arise from two primary mechanisms: ligand-centered emission and charge transfer transitions. mdpi.comlibretexts.org

Ligand-Centered Emission: In many cases, the observed luminescence is due to π→π* or n→π* electronic transitions within the cinnamate ligand itself. csic.esresearchgate.net The coordination of the ligand to the cadmium ion can enhance the emission intensity and cause a shift in the emission wavelength. researchgate.net This enhancement is often attributed to the increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): Although less common for d¹⁰ metals like cadmium, MLCT transitions can occur where an electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.orguni-regensburg.de More prominent is the Ligand-to-Metal Charge Transfer (LMCT), where an electron moves from a ligand orbital to a metal orbital. libretexts.orgrsc.org These charge transfer processes can lead to intense and often broad emission bands. For instance, in some cadmium complexes, strong charge transfer peaks have been observed in their absorption spectra, indicating the potential for charge transfer-based emission. nih.gov The interaction between the excited nanocrystal and the cinnamate ligand can also lead to photochemical reactions, such as the light-induced release of coumarin (B35378) from cinnamate surface ligands on CdSe nanocrystals, a process triggered by electron transfer from the excited nanocrystal to the cinnamate. acs.org

The photophysical properties of these complexes can be further tuned by the solvent environment, with different polarities causing shifts in the emission spectra. mdpi.com

Catalysis

The catalytic activity of cadmium(II) complexes, including those with cinnamate ligands, is an area of growing research interest. researchgate.netrsc.org These materials can function as both homogeneous and heterogeneous catalysts in a variety of organic transformations.

Exploiting Lewis Acidity of Cadmium(II) Centers in Catalytic Reactions

The Cd(II) ion acts as a Lewis acid, a substance that can accept an electron pair. researchgate.netias.ac.in This Lewis acidity is a key factor in the catalytic activity of cadmium complexes. The strength of the Lewis acidity can be modulated by the coordination environment of the cadmium center. ias.ac.inacs.org For example, a lower coordination number around the Cd(II) ion can lead to a more cationic center and thus enhanced Lewis acidity. ias.ac.in

This property has been exploited in several catalytic reactions, including:

Cyanosilylation: The addition of a cyano group and a silyl (B83357) group to a molecule. researchgate.netias.ac.in

Knoevenagel Condensation: A reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. researchgate.netx-mol.net

Oxidation Reactions: Cadmium-based MOFs have been shown to catalyze the oxidation of alkylbenzenes. rsc.org

The mechanism often involves the coordination of the substrate to the Lewis acidic cadmium center, which activates the substrate for subsequent reaction. rsc.org

Heterogeneous Catalysis and Photocatalytic Degradation

This compound complexes can be employed as heterogeneous catalysts, which are in a different phase from the reactants. savemyexams.com This offers advantages in terms of catalyst separation and reusability. ias.ac.in For example, cadmium-based coordination polymers have been used as heterogeneous catalysts in cyanosilylation reactions, where the catalyst can be removed by filtration. ias.ac.in

Furthermore, cadmium-containing materials have shown promise in photocatalysis, particularly for the degradation of organic pollutants in wastewater. researchgate.netresearchgate.net In these systems, the material absorbs light, generating electron-hole pairs that can produce reactive oxygen species. frontiersin.org These highly reactive species then break down the organic pollutants. nih.gov For instance, cadmium sulfide (B99878) (CdS) nanoparticles, sometimes used in conjunction with other materials, are effective photocatalysts for the degradation of dyes and other organic compounds under visible light irradiation. frontiersin.orgrsc.org The photocatalytic efficiency is influenced by factors such as particle size, crystal structure, and the presence of co-catalysts. researchgate.netrsc.org

Adsorbent and Separation Materials

The porous nature of some cadmium-based coordination polymers, including those with structures analogous to what could be formed with cinnamate, makes them suitable for applications as adsorbent and separation materials. mdpi.comresearchgate.net These materials can be used to capture and separate various molecules from gas or liquid mixtures.

The adsorption process relies on the interactions between the adsorbate molecules and the surface of the cadmium complex. These interactions can be influenced by the pore size and the chemical nature of the framework. For example, the Lewis acidic sites within the framework can interact with guest molecules. acs.org

Cadmium-based materials have been investigated for the adsorption of various substances, including:

Dyes: The selective adsorption of anionic dyes has been demonstrated, with the extent of adsorption being related to the geometry of the cadmium ion. acs.org

Heavy Metal Ions: Modified materials containing components similar to those in this compound complexes, such as chitosan (B1678972) modified with cinnamaldehyde, have shown high efficiency in adsorbing heavy metal ions like cadmium and nickel from aqueous solutions. researchgate.net Studies have also explored the use of various biowaste adsorbents for the removal of cadmium ions. mdpi.com The adsorption capacity is often dependent on factors like pH, contact time, and adsorbent dosage. pjoes.com

The ability to regenerate and reuse these adsorbent materials is a key advantage for practical applications. mdpi.com

Gas Storage and Selective Adsorption Capabilities

Metal-organic frameworks, including those potentially formed from this compound, are at the forefront of materials-based solutions for gas storage and separation. mdpi.com The porous nature of these frameworks allows for the physical adsorption of large quantities of gas molecules within their structure. nzdr.ru The specific geometry and chemical nature of the pores, dictated by the metal-ligand combination, can lead to selective adsorption of certain gases over others. nih.gov

Research into various cadmium-based MOFs has demonstrated their potential for selective gas uptake, particularly for carbon dioxide. nih.gov This selectivity is often attributed to specific interactions between the gas molecules and the framework's components, such as the organic linkers or open metal sites. nih.gov For instance, a microporous cadmium MOF with a V-shaped linker has shown high selectivity for CO2 over N2, a critical requirement for post-combustion carbon capture. nih.gov While direct data for a this compound MOF is not extensively detailed in current literature, the principles governing other cadmium carboxylate frameworks suggest its potential utility in this area. researchgate.netresearchgate.net The design of such materials is crucial for applications in industrial gas separation and for the storage of fuels like hydrogen and methane. mdpi.com

Table 1: Gas Adsorption Properties of Selected Cadmium-Based MOFs (Note: Data for a specific this compound MOF is not available; this table represents the capabilities of analogous cadmium-based frameworks.)

MOF CompositionGas AdsorbedSelectivityPotential Application
Cd-btbpaCO2, C2H2High selectivity for CO2 over CH4 and N2; C2H2 over C2H4. nih.govCarbon capture, Acetylene purification
Microporous Cd-MOF (V-shaped linker)CO2High selectivity for CO2 over N2. nih.govFlue gas separation
General Cd-based MOFsVarious gasesTunable based on ligand and pore structure. mdpi.comnih.govGas storage and separation

Removal of Environmental Contaminants

Cadmium-based coordination polymers, a class of materials that includes this compound, have been investigated for their ability to remove harmful substances from the environment, particularly from wastewater. researchgate.netmdpi.com One of the most promising approaches is through photocatalysis, where the material uses light energy to generate reactive oxygen species that can break down persistent organic pollutants into less harmful compounds. nih.gov

Studies on various cadmium coordination polymers have shown significant efficiency in the photocatalytic degradation of organic dyes such as Rhodamine B, Methyl Blue, and Methyl Violet under UV irradiation. mdpi.com The mechanism often involves the generation of hydroxyl and superoxide (B77818) radicals, which are powerful oxidizing agents. mdpi.com Furthermore, cadmium-containing nanomaterials, like cadmium sulfide (CdS) which can be derived from this compound, are well-known for their photocatalytic activity in degrading pesticides and other organic pollutants under sunlight. researchgate.net While specific studies focusing solely on this compound for this application are limited, the known photocatalytic potential of cadmium compounds suggests its promise as a precursor or a component in photocatalytic systems for wastewater treatment. researchgate.netuobaghdad.edu.iq

Precursors for Functional Inorganic Materials

This compound complexes serve as valuable single-source precursors for the synthesis of important inorganic semiconductor materials. The thermal decomposition of these complexes provides a controlled route to produce cadmium sulfide and cadmium oxide nanostructures with desired morphologies and properties.

Controlled Synthesis of Cadmium Sulfide (CdS) Thin Films and Nanocrystals

Cadmium sulfide (CdS) is a key II-VI semiconductor with significant applications in optoelectronics, particularly in solar cells and photodetectors. The use of single-source precursors, such as cadmium complexes, is an effective strategy for the controlled synthesis of CdS nanoparticles and thin films. nih.govrsc.org Thermal decomposition of these precursors allows for the formation of CdS with specific morphologies, which are often influenced by the precursor's anionic components and the decomposition conditions. rsc.org

Various cadmium complexes, including those with thiourea (B124793) and dithiocarbamate (B8719985) ligands, have been successfully used to generate CdS thin films and nanorods through methods like thermal evaporation and aerosol-assisted chemical vapor deposition (AACVD). nih.govresearchgate.netekb.eg The thermal decomposition of a cadmium carboxylate, such as this compound, in the presence of a sulfur source is a recognized method for producing cadmium sulfide. molchem.co.ukmdpi.com This approach offers control over the stoichiometry and purity of the resulting CdS material, which is crucial for its performance in electronic and optoelectronic devices. mdpi.com

Generation of Nano-Cadmium Oxide (CdO) Materials

Nano-sized cadmium oxide (CdO) is an important n-type semiconductor with applications in solar cells, phototransistors, and gas sensors. semanticscholar.org The thermal decomposition of cadmium-containing precursors is a widely used method for synthesizing CdO nanoparticles with high purity and controlled particle size. ccsenet.orgresearchgate.net

This compound has been identified as a precursor that yields cadmium oxide upon thermal decomposition. krjournal.com Research involving thermogravimetric analysis has shown that unstable this compound decomposes to form CdO as the final residue. krjournal.comfortunejournals.com Similarly, other cadmium carboxylate coordination polymers are known to be effective raw materials for generating nano-CdO. researchgate.net The calcination of cadmium complexes, such as those with Schiff bases or hexamethylenetetramine, at specific temperatures leads to the formation of crystalline CdO nanoparticles. semanticscholar.orgmtu.edu The properties of the resulting CdO, including particle size and morphology, can be tuned by controlling the calcination temperature and time. mtu.edumdpi.com

Table 2: Synthesis of CdO Nanoparticles from Cadmium Precursors

Precursor ComplexDecomposition MethodResulting MaterialKey Finding
This compound HydrazinateThermal DecompositionCadmium Oxide (CdO)The unstable this compound intermediate decomposes exothermically to give CdO. krjournal.com
Cadmium-HexamethylenetetramineCalcination at 500 °CCrystalline CdO NanoparticlesProduces pure, crystalline, and mesoporous CdO nanoparticles with a cubic morphology. semanticscholar.orgccsenet.org
Cadmium-Schiff base complexCalcination (250-350 °C)CdO NanoparticlesParticle size and band gap can be tuned by adjusting the calcination temperature. mtu.edu

Electronic Devices and Sensors

The unique electronic and optical properties of this compound and related materials make them suitable for applications in electronic and sensory devices. rsc.orgpsgcas.ac.in In particular, their non-linear optical (NLO) behavior is of significant interest for use in advanced photonic technologies.

Research has indicated that this compound exhibits excellent NLO activity. jetir.org NLO materials are capable of altering the properties of light that passes through them, a phenomenon essential for applications like frequency conversion, optical switching, and data storage. jetir.org The NLO response in materials like this compound often arises from a non-centrosymmetric crystal structure, which allows for second-harmonic generation (SHG)—the conversion of incident laser light to light with double the frequency. rsc.orgresearchgate.net The combination of the cadmium metal center with the organic cinnamate ligand, which possesses a delocalized π-electron system, contributes to these valuable optical properties. dtic.mil

Furthermore, cadmium-based MOFs have demonstrated utility as fluorescent sensors for detecting specific molecules or ions. rsc.orgmdpi.com For example, a luminescent cadmium MOF has been shown to be a highly selective sensor for ferric ions (Fe³⁺) through fluorescence quenching. mdpi.com While specific sensor applications of this compound are not widely documented, its luminescent properties, along with the broader capabilities of cadmium-based coordination polymers, suggest a potential role in the development of novel chemical sensors.

Interactions in Chemical Environments Excluding Biological/toxicological

Surface Chemistry of Cadmium Carboxylate Complexes

The surface of semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS), is a critical interface that dictates many of their physical and chemical properties. Cadmium carboxylates, a class of compounds to which cadmium cinnamate (B1238496) belongs, play a crucial role in passivating this surface. In many syntheses, cadmium-rich surfaces are terminated with carboxylate ligands. These ligands are not merely static protectors but are part of a dynamic system, influencing the nanocrystal's electronic structure and stability. msu.edunih.govscispace.com

Studies on CdSe and CdS nanocrystals reveal that cadmium carboxylate complexes can be displaced by various Lewis bases. scispace.comnih.gov The efficiency of this displacement depends on factors like the steric bulk and chelation ability of the incoming ligand. nih.gov This dynamic nature is fundamental to post-synthetic modifications and the tailored functionality of nanocrystals.

In the context of nanocrystal surface chemistry, ligands are classified based on their bonding mechanism. Cadmium carboxylates, including cadmium cinnamate, function as Z-type ligands. A Z-type ligand is a neutral, two-electron acceptor, also known as a Lewis acid. nih.gov These ligands bind to electron-rich sites on the nanocrystal surface, such as undercoordinated chalcogenide (e.g., selenide or sulfide) atoms, which are Lewis basic sites. msu.edunih.govresearchgate.net

This Z-type passivation is crucial for eliminating electronic trap states. nih.gov Surface anions with incomplete coordination can create energy levels within the band gap of the semiconductor, which act as traps for charge carriers (electrons and holes), often leading to non-radiative recombination and quenching of photoluminescence. nih.govescholarship.org By binding to these sites, cadmium carboxylate complexes passivate these defects, resulting in a "clean" band gap and significantly enhanced photoluminescence quantum yields (PLQY). nih.govnih.govresearchgate.net The removal of these Z-type ligands has been shown to decrease the cadmium-to-chalcogenide ratio, broaden the optical absorption spectrum, and dramatically reduce the PLQY. scispace.comnih.gov

The coordination of Z-type ligands is not a simple donor-acceptor interaction but can involve the substitution of existing surface moieties. acs.org This binding is reversible, and the surface coverage of these ligands can establish a dynamic equilibrium, meaning the nanocrystal's stoichiometry is not fixed but can change depending on the surrounding chemical environment. scispace.comnih.gov

The binding of cadmium carboxylate ligands, such as this compound, to the surface of semiconductor nanocrystals has a profound impact on their photophysical properties. The primary effect is the passivation of surface trap states, which directly enhances photoluminescence. nih.govresearchgate.net Research on materials like CdS, CdSe, and CdTe has consistently shown that the addition of cadmium carboxylates can increase the PLQY, in some cases to near-unity (>90%). nih.govresearchgate.net

The creation of vacant surface sites, by removing these Z-type ligands, is directly correlated with detrimental changes in photophysical behavior. msu.edu For instance, in CdS nanocrystals, the removal of cadmium carboxylate complexes leads to a red shift in the excitonic peak and a broadening of absorption features. msu.edu These vacant sites can act as efficient quenchers of excitons (the bound state of an electron and a hole) and are a primary cause of shifts in trap-state emission. msu.edu

Furthermore, the ligand itself can interact electronically with the nanocrystal core. Studies using cinnamate-derived ligands have shown that the ligand's electronic structure can couple with that of the quantum dot. acs.orgresearchgate.netosti.gov This coupling can lead to emergent behaviors where the ligand-nanocrystal complex acts as a distinct chemical system. researchgate.net For example, visible light excitation of CdSe nanocrystals can trigger photochemical reactions in surface-bound cinnamate ligands, a process initiated by electron transfer from the excited nanocrystal to the ligand. acs.org This demonstrates that the ligand shell is not passive but can actively participate in the photophysical processes of the nanocrystal. acs.orgresearchgate.net

The table below summarizes the effects of cadmium carboxylate surface passivation on the photophysical properties of semiconductor nanocrystals.

PropertyEffect of Cadmium Carboxylate (Z-type) PassivationEffect of Ligand Removal/Surface Defects
Photoluminescence Quantum Yield (PLQY) Significant increase, approaching near-unity values. nih.govresearchgate.netDrastic decrease, often to less than 1%. scispace.comnih.gov
Surface Trap States Passivated, leading to a "clean" electronic band gap. nih.govnih.govCreation of trap states that quench excitons. msu.edu
Optical Absorption Sharper absorption features. scispace.comnih.govBroadening of absorption peaks and red-shifting. msu.eduscispace.comnih.gov
Exciton Lifetime Increased, as non-radiative recombination pathways are blocked. msu.eduDecreased due to trapping at vacant surface sites. msu.edu
Nanocrystal Stability Enhanced chemical and photostability. acs.orgIncreased photo-instability and degradation. acs.org

Metal Ion Exchange Dynamics in Chemical Systems

Metal ion exchange, or cation exchange, is a powerful technique for the post-synthetic modification of nanocrystals. This process involves replacing the cations within the nanocrystal lattice with different metal ions from the surrounding solution. Cadmium carboxylates can play a role in initiating these transformations. nsf.gov

The process often begins at the nanocrystal surface. The interaction of a metal carboxylate, such as cadmium carboxylate, with the surface of a different nanocrystal (e.g., Indium Phosphide, InP) can initiate cation exchange. nsf.gov In these systems, the cadmium carboxylate can engage in Z-type ligand exchange at the surface, which can be a precursor to the diffusion of cadmium ions into the nanocrystal core. nsf.gov However, studies on InP quantum dots have shown that Z-type exchange with cadmium can be limited primarily to the surface, with only minor alloying, suggesting a significant activation barrier for core diffusion. nsf.gov

The stability of metal-carboxylate complexes is a key factor in these exchange dynamics. For divalent metal ions, the stability of carboxylate complexes generally follows the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺. cdnsciencepub.com This sequence influences the thermodynamic driving force for cation exchange. For an exchange to be favorable, the incoming cation should typically form a more stable compound with the anions of the nanocrystal lattice than the outgoing cation.

Kinetic studies on cation exchangers show that the rate of ion exchange is influenced by factors such as the concentration of the metal ion solution and temperature. researchgate.net The mechanism can be controlled by either particle diffusion (diffusion within the exchanger material) or film diffusion (diffusion through the liquid film surrounding the particle), often shifting to particle diffusion control at higher concentrations. researchgate.net The exchange of Cd(II) ions has been studied extensively on various cation-exchange resins, where the uptake is highly dependent on pH. researchgate.net These fundamental principles of ion exchange are relevant to the more complex dynamics occurring at the surface of and within nanocrystalline materials.

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing Cadmium cinnamate in laboratory settings?

  • Answer: this compound synthesis typically involves reacting cadmium salts (e.g., cadmium nitrate or acetate) with cinnamic acid derivatives under controlled pH and temperature. A recommended protocol includes:

  • Precipitation method: Mixing equimolar solutions of cadmium chloride and sodium cinnamate in aqueous medium at 60–70°C, followed by vacuum filtration and recrystallization from ethanol .
  • Purity verification: Use elemental analysis (e.g., ICP-OES for Cd²⁺ quantification) and FTIR to confirm the absence of unreacted precursors. Cross-validate with X-ray diffraction (XRD) for crystallinity .
    • Key considerations: Maintain inert atmospheres (e.g., N₂) to prevent oxidation of cinnamate ligands, and monitor reaction kinetics via UV-Vis spectroscopy .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Answer: A multi-technique approach is essential:

  • Structural analysis: Single-crystal XRD for precise bond lengths and coordination geometry. Powder XRD for phase purity .
  • Thermal stability: Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures and ligand loss patterns. Differential scanning calorimetry (DSC) identifies phase transitions .
  • Spectroscopic validation: FTIR for functional groups (e.g., C=O stretching in cinnamate) and NMR (¹³C, ¹¹³Cd) for ligand-metal interactions .

Q. What are the stability challenges of this compound in aqueous and organic solvents, and how can they be mitigated?

  • Answer: this compound is prone to hydrolysis in acidic/alkaline aqueous media, leading to Cd²⁺ leaching. Mitigation strategies include:

  • Solvent selection: Use non-polar solvents (e.g., toluene) for storage.
  • pH control: Maintain neutral conditions during experiments; buffer solutions (e.g., phosphate buffer) can stabilize the compound .
  • Long-term stability testing: Monitor degradation via periodic HPLC or UV-Vis spectroscopy over 30–90 days .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) clarify the reaction mechanisms of this compound in catalytic or photochemical studies?

  • Answer: Isotopic tracing, as demonstrated in cinnamate biosynthetic studies (e.g., [7-¹³C]cinnamate), can track ligand behavior:

  • Experimental design: Synthesize ¹³C-labeled this compound and analyze reaction intermediates via GC-MS or SIM-MS .
  • Mechanistic insights: Use NMR to observe isotopic shifts in products, identifying whether reactions proceed via radical coupling or nucleophilic substitution .
    • Data interpretation: Compare isotopic incorporation ratios to distinguish between parallel pathways .

Q. How should researchers address contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

  • Answer: Discrepancies often arise from variability in experimental models (e.g., cell lines vs. animal tissues). A robust framework includes:

  • Standardized protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and in vivo exposure studies (e.g., ATSDR’s cadmium toxicity benchmarks) .
  • Meta-analysis: Use statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies, adjusting for variables like exposure duration and dosage .
  • Mechanistic validation: Perform comparative transcriptomics to identify conserved pathways (e.g., oxidative stress markers) across models .

Q. What experimental strategies improve reproducibility in this compound-based catalysis research?

  • Answer: Reproducibility issues often stem from undocumented synthesis variables. Solutions include:

  • Detailed reporting: Follow SRQR (Standards for Reporting Qualitative Research) guidelines to document synthesis conditions, catalyst loading, and solvent purity .
  • Blind testing: Collaborate with independent labs to validate catalytic efficiency (e.g., turnover frequency) under identical conditions .
  • Error analysis: Use control experiments to quantify batch-to-batch variability (e.g., via ANOVA) and refine protocols .

Methodological Frameworks

  • For conflicting data: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design follow-up studies .
  • For mechanistic studies: Combine computational modeling (e.g., DFT for ligand-metal interactions) with empirical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.